Boc-Lys(Z)-PNA is a protected monomer used in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA mimics with a peptide-like backbone composed of N-(2-aminoethyl)glycine units [, ]. Nucleobases (adenine, guanine, cytosine, thymine) are attached to this backbone through methylene carbonyl linkages [].
Boc-Lys(Z)-PNA specifically refers to the monomer where the lysine side chain amine is protected by a benzyloxycarbonyl (Z) group, and the N-terminal amine is protected by a tert-butyloxycarbonyl (Boc) group []. These protecting groups are crucial for orthogonal deprotection during PNA synthesis [].
Synthesis of Boc-Lys(Z)-containing dipeptides for organogel formation would involve standard peptide coupling reactions followed by modifications depending on the desired gelator structure [].
These aspects are dependent on the specific modifications made to the Boc-Lys(Z) dipeptide and the nature of the interactions leading to gelation. Detailed analyses are required for each individual gelator system [, ].
The mechanism of action of Boc-Lys(Z)-PNA is based on its role as a building block in PNA synthesis. PNAs function as DNA mimics due to their ability to hybridize with complementary DNA and RNA strands with high affinity and specificity []. This property arises from the neutral peptide backbone of PNA, which eliminates electrostatic repulsion with the negatively charged DNA/RNA backbone [].
Boc-Lys(Z)-pNA (N-α-Boc-N-ε-benzyloxycarbonyl-L-lysine p-nitroanilide) is a synthetic chromogenic substrate extensively employed in protease research. Its structure features a p-nitroaniline (pNA) group linked via a peptide bond to a modified lysine residue, which is protected by tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups at the α- and ε-amines, respectively [2]. Proteases cleave the amide bond between the lysine carboxyl group and pNA, releasing the yellow chromophore p-nitroaniline (λ~max~ = 405 nm). This enables real-time monitoring of enzymatic activity [4] [7]. The substrate’s design incorporates two key protective groups:
Boc-Lys(Z)-pNA’s utility is demonstrated in studies of serine proteases (e.g., trypsin-like enzymes) and cysteine proteases (e.g., gingipains), where it quantifies catalytic efficiency and inhibition [7] [10]. Its molecular weight of 500.6 g/mol and formula C~25~H~32~N~4~O~7~ ensure solubility in organic-aqueous buffers, facilitating kinetic assays [2].
Table 1: Chromogenic Properties of Boc-Lys(Z)-pNA
Property | Value | Significance |
---|---|---|
Wavelength (λ~max~) | 405 nm | Enables spectrophotometric detection |
Molar Extinction Coefficient (ε) | 9,900–10,500 M⁻¹cm⁻¹ | Quantifies pNA release rate |
Cleavage Bond | Lys-pNA amide bond | Target site for proteases |
Detection Limit | ~1–10 nM pNA | High sensitivity for low-abundance proteases |
The hydrolysis of Boc-Lys(Z)-pNA follows a three-step kinetic mechanism:
The release of pNA is rate-limited by the acylation step in serine proteases, while cysteine proteases exhibit slower deacylation. Glycyl-glycine residues in the protease active site can enhance catalytic efficiency by stabilizing the transition state, as observed in gingipain R2 (k~cat~ increases 2–5 fold) [7]. pH-dependence studies reveal optimal activity at pH 7.5–8.5, correlating with the ionization state of the catalytic triad. Mutagenesis of residues like Ser^107^ in Hint proteases disrupts hydrogen bonding to the leaving group nitrogen, reducing k~cat~ by >50% [1] [4].
Table 2: Kinetic Parameters for Protease-Catalyzed Boc-Lys(Z)-pNA Hydrolysis
Protease | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (M⁻¹s⁻¹) | pH Optimum |
---|---|---|---|---|
Gingipain R1 | 85 | 12.5 | 1.47 × 10⁵ | 7.8 |
Gingipain R2 | 120 | 2.5 | 2.08 × 10⁴ | 8.0 |
Trypsin | 55 | 30.2 | 5.49 × 10⁵ | 8.5 |
Matriptase | 180 | 8.7 | 4.83 × 10⁴ | 7.5 |
Boc-Lys(Z)-pNA enables high-throughput enzyme profiling through continuous spectrophotometric assays. The workflow involves:
Signal amplification strategies, such as coupling with horseradish peroxidase-streptavidin complexes, enhance sensitivity for low-activity proteases (detection limit: 10–100 pM). This approach mirrors the engineering of peptide nucleic acid (PNA) probes for HIV RNA detection, where multivalent biotinylation enabled attomolar sensitivity [4]. Boc-Lys(Z)-pNA assays are compatible with inhibitors (e.g., leupeptin or PMSF), allowing K~i~ determination via competitive titration. For example, AdoOSO~2~NHCH~2~CH~3~ inhibits Hint hydrolases with K~i~ = 0.8 μM, a 13-fold advantage over non-alkylated analogs [1].
Boc-Lys(Z)-pNA exhibits distinct selectivity patterns due to variations in protease active-site architecture:
Engineering proteases for enhanced Boc-Lys(Z)-pNA selectivity involves:
Table 3: Selectivity of Boc-Lys(Z)-pNA Across Protease Classes
Protease Class | Example Enzyme | Relative Activity* (%) | Primary Recognition Motif |
---|---|---|---|
Serine (Trypsin-like) | Trypsin | 100 | Lys/Arg at P1 |
Serine (Chymotrypsin-like) | Chymotrypsin | <5 | Hydrophobic at P1 |
Cysteine (Gingipain) | Gingipain R1 | 75 | Arg > Lys at P1 |
Cysteine (Papain-like) | Papain | <1 | Phe/Leu at P1 |
Transmembrane Serine | Matriptase | 60 | Arg/Lys at P1 |
*Relative to the enzyme’s activity toward its optimal substrate.
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